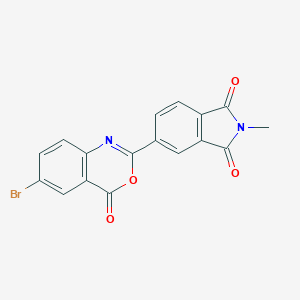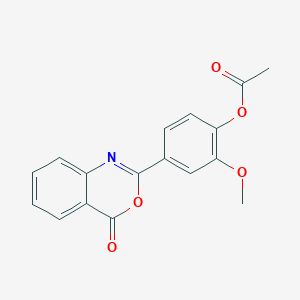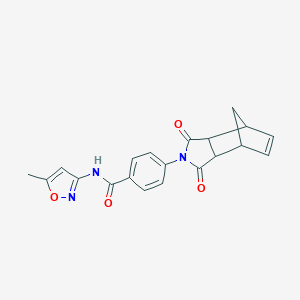![molecular formula C23H20N2O3 B303203 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications in various medical fields. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This activation leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in pain modulation, mood regulation, and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects. These effects are believed to be mediated through the activation of the CB1 and CB2 receptors, which are known to regulate various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, including the development of more selective and potent synthetic cannabinoids, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Additionally, further research is needed to better understand the potential risks associated with the use of synthetic cannabinoids, including 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, and to develop strategies for minimizing these risks.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-(4-fluorophenyl)-4-oxobutanoic acid. The final product is obtained by the reduction of the resulting intermediate with lithium aluminum hydride.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising applications of this compound is in the treatment of chronic pain. Studies have shown that 2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has a high affinity for the CB1 and CB2 receptors, which are known to play a crucial role in pain modulation.
properties
Product Name |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H20N2O3/c1-15-3-12-21-20(13-15)25-23(28-21)17-6-8-18(9-7-17)24-22(26)14-16-4-10-19(27-2)11-5-16/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
RKWCNQMXNFOWON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)



![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)



